BenchChemオンラインストアへようこそ!

Bao gong teng A

Muscarinic receptor kinetics Glaucoma therapeutics Structure-activity relationship

Bao Gong Teng A (Baogongteng A, BGT-A; CAS 74239-84-2) is a naturally occurring tropane alkaloid first isolated from the stem of Erycibe obtusifolia Benth. Unlike the vast majority of tropane alkaloids—which function as muscarinic receptor antagonists (e.g., atropine, scopolamine)—BGT-A is a muscarinic receptor agonist with pronounced miotic and hypotensive activities.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B1254785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBao gong teng A
Synonymsao gong teng A
bao gong teng A benzoate, (exo,exo)-(-)-isomer
bao gong teng A, 3,5-dinitrobenzoate salt
baogongteng a
Erycibe alkaloid II
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(CCC1N2)O
InChIInChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3
InChIKeyFSXBMHMVOFJROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bao Gong Teng A: Baseline Identity, Pharmacological Class & Procurement-Relevant Characteristics


Bao Gong Teng A (Baogongteng A, BGT-A; CAS 74239-84-2) is a naturally occurring tropane alkaloid first isolated from the stem of Erycibe obtusifolia Benth. Unlike the vast majority of tropane alkaloids—which function as muscarinic receptor antagonists (e.g., atropine, scopolamine)—BGT-A is a muscarinic receptor agonist with pronounced miotic and hypotensive activities [1]. Its core scaffold is 2β-hydroxy-6β-acetoxy-nortropane, with a levorotatory configuration [[α]D28 = -7.21 (C 0.97, H2O)] and a molecular formula of C9H15NO3 [2]. The compound was originally developed as a pilocarpine alternative for glaucoma therapy and remains a key reference molecule in tropane muscarinic agonist drug design [1].

Why Bao Gong Teng A Cannot Be Generically Substituted by In-Class Tropane Alkaloids or Other Muscarinic Agonists


Superficial structural similarity among tropane alkaloids masks profound pharmacodynamic divergence. Most tropane natural products, including atropine and scopolamine, are competitive muscarinic antagonists, whereas BGT-A is a full muscarinic agonist—a functional reversal that precludes simple substitution [1]. Even within the subset of muscarinic agonists used in glaucoma, BGT-A exhibits receptor affinity and intrinsic efficacy (Emax) that differ substantially from the prototypical standard, pilocarpine, as shown by quantitative receptor kinetics [2]. Furthermore, synthetic racemic BGT-A, while chemically identical in connectivity, displays approximately half the in vivo miotic potency of the naturally occurring, optically pure (−)-enantiomer, demonstrating that stereochemistry critically determines pharmacodynamic magnitude and thereby invalidates the assumption of interchangeability between natural product and synthetic racemate [3].

Quantitative Differentiation Evidence for Bao Gong Teng A Against Its Closest Comparators


M-Receptor Affinity: BGT-A vs. Pilocarpine — 39-Fold Higher Affinity in Isolated Rat Intestinal Smooth Muscle

In a cumulative dose-response study using isolated rat intestinal longitudinal muscle, the dissociation constant (K_A) of BGT-A was found to be 1/39 of that of pilocarpine, indicating a 39‑fold higher binding affinity for muscarinic receptors [1]. Concurrently, the maximum effect (E_Amax) of BGT-A was 1.6 times greater than that of pilocarpine, demonstrating superior intrinsic efficacy at the receptor level [1].

Muscarinic receptor kinetics Glaucoma therapeutics Structure-activity relationship

In Vivo Miotic Potency: Natural (−)-BGT-A vs. Synthetic Racemic BGT-A — 2.1-Fold Greater Pupil Area Reduction in Rabbits

When applied as 0.026% eyedrops, natural optically active (−)-BGT-A reduced rabbit pupil area by 63%, whereas synthetic racemic BGT-A at identical concentration reduced pupil area by only 29.9% [1]. The K_d of the synthetic racemate was 2–3 times greater than that of the natural product, and the dose-response curve of the synthetic form was shifted in parallel to the right, consistent with a reduction in apparent affinity without loss of efficacy [1].

Miotic efficacy Stereochemistry-activity relationship Glaucoma drug development

Functional Agonist Rank-Order: 6β-AN > BGT-A > Pilocarpine — BGT-A Occupies a Distinct Intermediate Position in Affinity and Intrinsic Activity

Across multiple pharmacological preparations, the rank order of affinity and intrinsic activity for muscarinic agonists is consistently reported as 6β-acetoxynortropane (6β-AN) > BGT-A > pilocarpine [1]. Competitive antagonism experiments with atropine confirmed that all three agents act as specific M-cholinoceptor agonists with antagonism parameters in the range of 10⁻⁸–10⁻⁹ mol/L [1]. Radioligand binding studies using [³H]QNB demonstrated that BGT-A and pilocarpine exhibit similar binding profiles but that 6β-AN displays marked M2-subtype selectivity (pK_i: heart M2 = 7.7; cortex-hippocampus = 6.8; ileum = 5.6; iris = 5.5), establishing BGT-A as the balanced, non-subtype-biased agonist within the tropane class [1][2].

Tropane SAR Muscarinic agonist potency ranking M-receptor subtype selectivity

Formulation-Dependent Bioavailability: Buffered vs. Saline BGT-A Ophthalmic Solutions — 40% Reduction in Relative Bioavailability

A pharmacologically determined bioavailability study in rabbit eyes found that BGT-A formulated in phosphate-buffered solution (pH 7) exhibited only 60% relative bioavailability compared to a saline-based formulation (pH 6) when assessed by the area under the miotic response-time curve (P < 0.05) [1]. The study utilized pupillary diameter change as a graded quantitative pharmacological endpoint, converting dose-response data to biophasic drug concentration-time profiles [1].

Ophthalmic formulation Bioavailability optimization Pharmaceutical development

Acute Toxicity Margin: BGT-A vs. 6β-AN — 1.42-Fold Higher LD50, Indicative of a Potentially Wider Therapeutic Window

In mice, the intraperitoneal LD50 of BGT-A was determined to be 8.85 ± 1.2 mg/kg, whereas 6β-AN exhibited an LD50 of 6.22 mg/kg—a 1.42-fold higher acute lethal toxicity for the synthetic analog [1]. Both compounds produced parasympathomimetic toxidrome (salivation, defecation, tremor) reversible by atropine or scopolamine, but the quantitative difference in lethal dose suggests a finite margin advantage for BGT-A [1].

Safety pharmacology Therapeutic index Tropane alkaloid toxicology

Procurement-Guiding Application Scenarios for Bao Gong Teng A Based on Quantitative Differentiation Evidence


Muscarinic Receptor Pharmacology: Affinity Probe Requiring High Potency Without Subtype Bias

Investigators mapping muscarinic receptor tissue distribution or screening novel allosteric modulators require an agonist with high affinity (39-fold greater than pilocarpine [1]) and balanced subtype binding, free of the strong M2 bias of 6β-AN. BGT-A, as a full M-receptor agonist with a balanced profile across M1–M4 subtypes, offers a reference tool that combines potent receptor activation with minimized subtype confounding [2].

Glaucoma Drug Development: In Vivo Miotic Efficacy Benchmarking

In preclinical glaucoma models, miotic efficacy is a key pharmacodynamic endpoint. Natural (−)-BGT-A at 0.026% delivers a 63% pupil area reduction—2.1-fold the efficacy of its synthetic racemate [3]—making it a high-sensitivity positive control for evaluating novel intraocular pressure-lowering agents. Its established full-agonist character provides a validated efficacy ceiling against which partial agonists can be calibrated.

Chiral Tropane Alkaloid Synthesis: Stereochemical Purity Reference Standard

For synthetic chemistry groups developing enantioselective routes to tropane muscarinic ligands, optically pure natural (−)-BGT-A serves as a critical reference standard. The documented 2.1-fold potency differential between (−)-BGT-A and racemic synthetic material [3] provides a quantitative benchmark for assessing the stereochemical fidelity of novel synthetic methodologies.

Ophthalmic Formulation Development: Bioavailability Optimization Studies

Pharmaceutical scientists optimizing ophthalmic vehicles can use BGT-A as a model miotic, given the established 60% relative bioavailability differential between buffered and saline formulations [4]. This known formulation sensitivity makes BGT-A an informative probe for systematically evaluating the impact of excipients, tonicity adjusters, and pH on corneal drug penetration.

Quote Request

Request a Quote for Bao gong teng A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.